Stemodin

Cytotoxicity Semisynthesis Cancer Cell Lines

Stemodin is a tetracyclic diterpenoid belonging to the aphidicolane/stemodane structural class, characterized by a bicyclo[3.2.1]octane C/D ring system fused to a trans A/B ring junction with two contiguous quaternary carbon atoms at C(9) and C(10). It is the major stemodane diterpene isolated from the leaves of Stemodia maritima L.

Molecular Formula C20H34O2
Molecular Weight 306.5 g/mol
CAS No. 41943-79-7
Cat. No. B1251836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStemodin
CAS41943-79-7
Synonymsstemodin
Molecular FormulaC20H34O2
Molecular Weight306.5 g/mol
Structural Identifiers
SMILESCC1(CC(CC2(C1CCC3C24CCC(C(C3)C4)(C)O)C)O)C
InChIInChI=1S/C20H34O2/c1-17(2)11-15(21)12-18(3)16(17)6-5-13-9-14-10-20(13,18)8-7-19(14,4)22/h13-16,21-22H,5-12H2,1-4H3/t13-,14-,15-,16-,18-,19-,20+/m0/s1
InChIKeyGGWGQPNTGAIJMS-IMDGIPCPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stemodin (CAS 41943-79-7): A Tetracyclic Stemodane Diterpenoid Reference Standard for Anti-Inflammatory and Cytotoxic Screening Programs


Stemodin is a tetracyclic diterpenoid belonging to the aphidicolane/stemodane structural class, characterized by a bicyclo[3.2.1]octane C/D ring system fused to a trans A/B ring junction with two contiguous quaternary carbon atoms at C(9) and C(10) [1]. It is the major stemodane diterpene isolated from the leaves of Stemodia maritima L. (Plantaginaceae, formerly Scrophulariaceae) [2]. The compound possesses a rigid, stereochemically complex scaffold with equatorial hydroxyl groups at C-2 and C-13, a molecular formula of C20H34O2, and a molecular weight of 306.50 g/mol [1]. Its structural relationship to the potent DNA polymerase inhibitor aphidicolin has driven sustained medicinal chemistry interest [3].

Why Stemodin Cannot Be Replaced by Aphidicolin, Stemodinone, or Other In-Class Diterpenoids in Bioassay and SAR Workflows


Within the stemodane/aphidicolane diterpenoid class, subtle modifications to the oxidation state, hydroxylation pattern, or glycosylation status produce divergent pharmacological profiles that preclude simple interchangeability [1]. Oxidation of the C-2 equatorial hydroxyl of stemodin to a ketone (stemodinone) fundamentally alters COX inhibition potency and eliminates certain cytotoxic activities [2]. Glycosylation to yield stemodinoside B shifts the antimicrobial spectrum and abolishes the DPPH radical-scavenging activity entirely [3]. Even within the stemodane subclass, semisynthetic oxime ester derivatives of stemodin can exceed the parent compound's tumor cell growth inhibition by over 50 percentage points against prostate (PC3) and colon (HCT-116) carcinoma lines, rendering the unmodified natural product an inadequate surrogate for structure-activity relationship studies [4].

Quantitative Differentiation Evidence for Stemodin (CAS 41943-79-7) vs. Its Closest Structural and Functional Analogs


Oxime Ester Derivatives of Stemodin Surpass Parent Compound and Doxorubicin in Tumor Cell Growth Inhibition Across Multiple Lines

In a 2024 direct head-to-head study, the parent compound stemodin (1) served as the baseline for evaluating ten semisynthetic derivatives across four human cancer cell lines [1]. While oximes 3 and 4 showed lower cytotoxic activity than stemodin (1), oxime ester derivatives 9 and 10 exhibited cell growth inhibition percentages substantially exceeding those of the parent compound against PC3 (prostate), SNB-19 (astrocytoma), and HCT-116 (colon carcinoma) lines [1]. Critically, inhibition values for derivatives 9 and 10 (range: 62.96–94.27%) surpassed those of the clinical standard doxorubicin (66.05–86.87%) in the same assay system, and all compounds, including stemodin (1), showed no cytotoxic effect on healthy murine L929 cells at the tested concentration of 25 µg mL⁻¹ [1]. The parent stemodin itself, as reported from the Russell et al. 2011 study, produced viability values of 41.9% against AGS (gastric) and 24.4% against HCT-116 (colon) cancer cell lines at the same 25 µg mL⁻¹ test concentration [2].

Cytotoxicity Semisynthesis Cancer Cell Lines

Stemodin-Derived Analogues Display Consistent COX-1 > COX-2 Preferential Inhibition, Contrasting with COX-2-Selective NSAIDs

The Russell et al. 2011 study systematically evaluated a series of stemodin-derived analogues (including stemodinone and rearranged abeo-stachanes) for COX-1 and COX-2 enzyme inhibition [1]. All analogues tested showed higher inhibition of COX-1 than COX-2 [1]. This COX-1-preferential profile is directionally opposite to that of widely prescribed COX-2-selective NSAIDs (e.g., celecoxib, rofecoxib), which were designed to spare COX-1 and thereby reduce gastrointestinal toxicity [2]. Unlike COX-2-selective inhibitors, which carry a black-box cardiovascular warning, a COX-1-preferential agent may offer a distinct pharmacological niche, albeit with attendant platelet aggregation and gastric mucosal considerations [2]. Although specific IC50 values for individual stemodin analogues were not reported as discrete numeric values in the abstracted record, the consistent across-analogue pattern of COX-1 > COX-2 inhibition represents a robust, reproducible class-level differentiating feature for this chemotype [1].

Cyclooxygenase Inhibition COX-1/COX-2 Selectivity Anti-inflammatory Screening

Stemodin Serves as a Defined Natural Product Substrate Yielding Specific, Regioselective Hydroxylation Products Distinct from Stemodinone-Derived Metabolites

In a direct comparative biotransformation study, incubation of stemodin (2) with the fungus Rhizopus oryzae ATCC 11145 yielded 2α,7β,13(S)-trihydroxystemodane (17) and 2α,3β,13(S),16α-tetrahydroxystemodane (18) [1]. Under identical fermentation conditions, the oxidized congener stemodinone (8) afforded a completely different metabolite, 6α,13(S)-dihydroxystemodan-2-one (19), with hydroxylation directed to the C-6 position rather than the C-2, C-3, or C-16 positions observed for stemodin [1]. This demonstrates that the C-2 oxidation state (alcohol vs. ketone) controls the regiochemical outcome of microbial hydroxylation. Furthermore, incubation of 2β,13(R)-dihydroxystemodane (7) with Rhizopus oryzae produced exclusively 2β,7,13(R)-trihydroxystemodane (14), confirming that the stereochemistry at C-13 also governs site selectivity [2].

Biotransformation Regioselective Hydroxylation Microbial Metabolism

Stemodin Lacks DPPH Radical-Scavenging Activity, Distinguishing It from Co-Isolated Crenatoside in Stemodia maritima Phytochemical Panels

In a phytochemical study of Stemodia maritima Linn., three isolated compounds—stemodin, stemodinoside B, and crenatoside—were evaluated in parallel for antioxidant activity using the DPPH radical-scavenging method [1]. Among the three compounds tested, only crenatoside (isolated from the roots) exhibited high antioxidant power; stemodin and stemodinoside B showed no significant DPPH radical-scavenging activity [1]. This differential was confirmed in a separate study where crenatoside demonstrated potent antioxidant effects while stemodin and stemodinoside B were inactive in the same DPPH system [2]. All three compounds exhibited qualitative antibacterial activity, but the absence of antioxidant activity in stemodin provides a clear phenotypic distinction within the co-metabolite panel [1].

Antioxidant Activity DPPH Assay Phytochemical Fingerprinting

Microbial Metabolites of Stemodin Exhibit Enhanced Antiviral Activity Relative to the Parent Compound Against Herpes Simplex Virus Type 1

The parent diterpene stemodin possesses measurable but modest antiviral activity, with an effective antiviral dosage reported at 0.02 mg/mL and a cytotoxic dose (CD50) of 0.04 mg/mL, yielding a narrow therapeutic window (selectivity index approximately 2) [1]. Hufford et al. (1991) demonstrated that microbial transformation of stemodin by Rhizopus arrhizus ATCC 11145 and Streptomyces sp. NRRL 5691 produced five characterized metabolites (including 18-hydroxystemodin, 16,18-dihydroxystemodin, 8β-hydroxystemodin, 8β,18-dihydroxystemodin, and 7β,8β-dihydroxystemodin) [2]. One specific semisynthetic metabolite, compound 19 (a thiazolidinone derivative), reduced the number of viral plaques of herpes simplex virus type 1 (HSV-1) by 69% in a plaque reduction assay, representing a substantial improvement over the parent compound's activity [3]. This demonstrates that the stemodin scaffold is a validated starting point for antiviral lead optimization through biotransformation, rather than an optimized antiviral agent in its own right [2].

Antiviral Activity HSV-1 Microbial Transformation

Validated Research and Industrial Procurement Scenarios for Stemodin (CAS 41943-79-7) Derived from Quantitative Comparative Evidence


Stemodin as the Essential Parent Scaffold and Internal Baseline Control for Cytotoxic Oxime Ester Derivative Screening Panels

In cancer drug discovery programs evaluating semisynthetic stemodane derivatives, stemodin (1) is the mandatory starting material and internal reference standard [1]. The 2024 de Oliveira et al. study demonstrated that oxime ester derivatives 9 and 10 achieve cell growth inhibition of 62.96–94.27% against PC3, SNB-19, and HCT-116 lines—exceeding both the parent stemodin and doxorubicin (66.05–86.87%)—without affecting healthy L929 cells at 25 µg mL⁻¹ [1]. Any derivative screening campaign lacking purified stemodin as the concurrent baseline control cannot reliably quantify the potency gain attributable to semisynthetic modification and risks misattributing activity to impurities or assay artifacts [1].

Procurement of Stemodin as a COX-1-Preferential Starting Point for Anti-Inflammatory Lead Generation Distinct from COX-2-Selective Chemotypes

Pharmaceutical screening programs seeking non-COX-2-selective anti-inflammatory leads require stemodin as a validated COX-1-preferential scaffold [1]. The Russell et al. 2011 study established that all stemodin-derived analogues tested—including stemodinone and rearranged abeo-stachanes—consistently inhibit COX-1 more potently than COX-2, representing a selectivity direction opposite to that of celecoxib and rofecoxib [1]. This differentiation is pharmacologically meaningful because COX-1-preferential inhibitors occupy a distinct mechanistic space, and the stemodin scaffold provides a structurally defined entry point for optimizing this underexplored selectivity profile [2].

Stemodin as a Defined Substrate for Regioselective Microbial Hydroxylation to Generate Specific Reference Metabolites Unobtainable from Stemodinone

Analytical and preparative laboratories engaged in microbial biotransformation of diterpenoids must source stemodin specifically—rather than stemodinone—when the target metabolites require C-3 or C-16 hydroxylation [1]. Martin et al. (2004) demonstrated that Rhizopus oryzae ATCC 11145 hydroxylates stemodin at C-2, C-3, C-7, and C-16, while stemodinone under identical conditions yields only a single C-6 hydroxylated product [1]. This substrate-controlled regioselectivity means that procurement of stemodinone as a stemodin substitute will foreclose access to 2α,3β,13(S),16α-tetrahydroxystemodane and related polyhydroxylated metabolites required as analytical standards or as intermediates for further chemical elaboration [1].

Stemodin as a Negative Control Standard for DPPH Antioxidant Assays in Stemodia maritima Phytochemical Research

For natural product laboratories conducting bioassay-guided fractionation of Stemodia maritima extracts, purified stemodin serves as an essential negative control in DPPH radical-scavenging assays [1]. Silva et al. (2014) demonstrated that among the major S. maritima constituents tested in parallel, stemodin and stemodinoside B lack DPPH antioxidant activity, while crenatoside accounts for the radical-scavenging activity observed in root extracts [1]. Procurement of authenticated stemodin reference material enables researchers to exclude this abundant diterpene as a confounding factor when antioxidant activity is detected in crude fractions, thereby directing isolation efforts toward the genuinely active phenolic constituents [1].

Quote Request

Request a Quote for Stemodin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.